molecular formula C7H10ClNO3S B12308122 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride

2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride

Cat. No.: B12308122
M. Wt: 223.68 g/mol
InChI Key: ODNQBWQZWIXDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride stands out due to its unique combination of a thiazole ring and a methoxyacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H10ClNO3S

Molecular Weight

223.68 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid;hydrochloride

InChI

InChI=1S/C7H9NO3S.ClH/c1-5-8-2-6(12-5)3-11-4-7(9)10;/h2H,3-4H2,1H3,(H,9,10);1H

InChI Key

ODNQBWQZWIXDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)COCC(=O)O.Cl

Origin of Product

United States

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